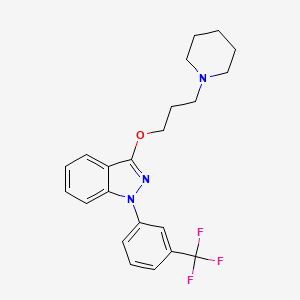
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its trifluoromethyl group attached to the indazole ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Métodos De Preparación
The synthesis of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidinopropoxy Group: This is usually done through nucleophilic substitution reactions where the piperidinopropoxy group is introduced to the indazole core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole can be compared with other similar compounds, such as:
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)anthranilic acid 2-hydroxyethyl ester: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
s-Triazole, 3-(o-tolyl)-5-(alpha,alpha,alpha-trifluoro-m-tolyl): Another compound with a trifluoromethyl group, but with a different core structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Propiedades
Número CAS |
26660-66-2 |
|---|---|
Fórmula molecular |
C22H24F3N3O |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
3-(3-piperidin-1-ylpropoxy)-1-[3-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C22H24F3N3O/c23-22(24,25)17-8-6-9-18(16-17)28-20-11-3-2-10-19(20)21(26-28)29-15-7-14-27-12-4-1-5-13-27/h2-3,6,8-11,16H,1,4-5,7,12-15H2 |
Clave InChI |
GOOCKQPCDXFPCD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


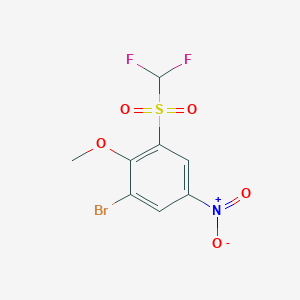

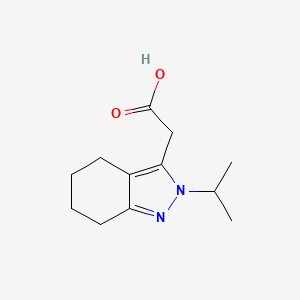

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
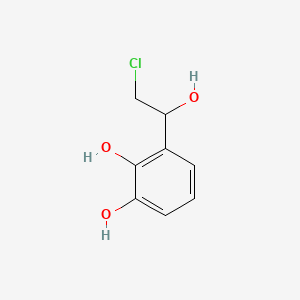
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
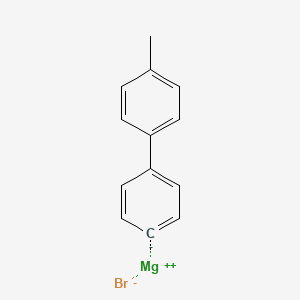
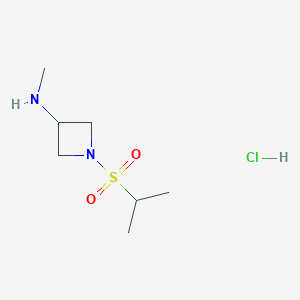

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)
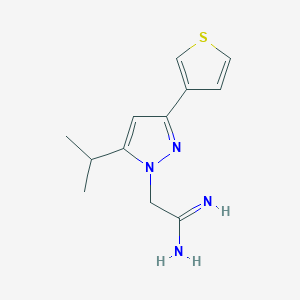
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
